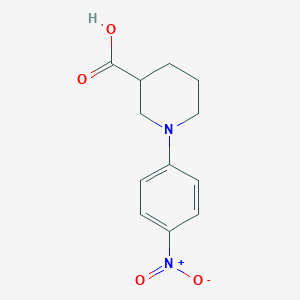
1-(4-Nitrophenyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Nitrophenyl)piperidine-3-carboxylic acid” is a chemical compound with the CAS Number: 926224-41-1 . It has a molecular weight of 250.25 . The IUPAC name for this compound is 1-(4-nitrophenyl)-3-piperidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for “1-(4-Nitrophenyl)piperidine-3-carboxylic acid” is 1S/C12H14N2O4/c15-12(16)9-2-1-7-13(8-9)10-3-5-11(6-4-10)14(17)18/h3-6,9H,1-2,7-8H2,(H,15,16) . This code provides a specific description of the compound’s molecular structure .Physical And Chemical Properties Analysis
The compound is a yellow solid . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
- Significance : It inhibits the uptake of gamma-aminobutyric acid (GABA) into neuronal and glial cells, impacting neurotransmission and potentially influencing neurological disorders .
- Relevance : These receptors play crucial roles in cell signaling, immune responses, and vascular function .
- Biological Implications : HDAC inhibitors are relevant in cancer therapy, epigenetic regulation, and gene expression control .
- Potential Impact : Modulating RhoA activity may influence vascular tone, cell migration, and tissue remodeling .
GABA Transporter Inhibition
Antibacterial Applications
Sphingosine-1-Phosphate Receptor Agonists
Histone Deacetylase (HDAC) Inhibition
RhoA Inhibition for Cardiovascular Disease Therapy
Investigations into Rheumatoid Arthritis Treatment
Safety And Hazards
The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Future Directions
While specific future directions for “1-(4-Nitrophenyl)piperidine-3-carboxylic acid” are not mentioned in the sources I found, it’s worth noting that compounds containing the pyrrolidine ring are of great interest in drug discovery . Therefore, it’s possible that “1-(4-Nitrophenyl)piperidine-3-carboxylic acid” and similar compounds could be subjects of future research in medicinal chemistry.
properties
IUPAC Name |
1-(4-nitrophenyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)9-2-1-7-13(8-9)10-3-5-11(6-4-10)14(17)18/h3-6,9H,1-2,7-8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAIWASLIKZFDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)piperidine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

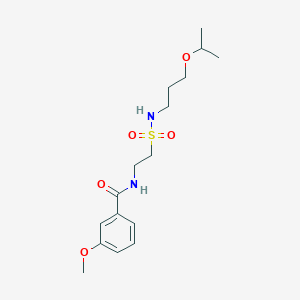
![2-(2-methoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2377285.png)
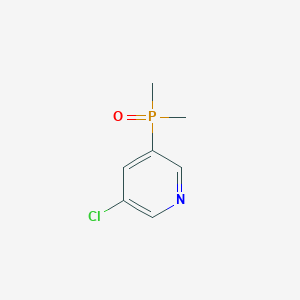

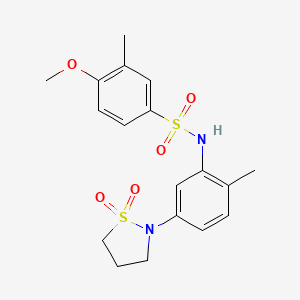

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2377291.png)
![N-(4-chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2377292.png)

![N-(4-bromophenyl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2377295.png)
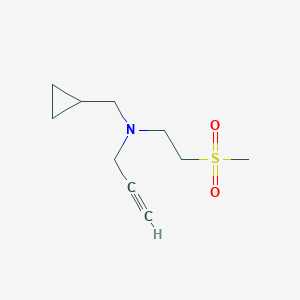

![(E)-4-[2-[3-(trifluoromethyl)phenoxy]phenyl]but-3-en-2-one](/img/structure/B2377301.png)
![N-[(4-Fluorophenyl)-phenylmethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2377302.png)